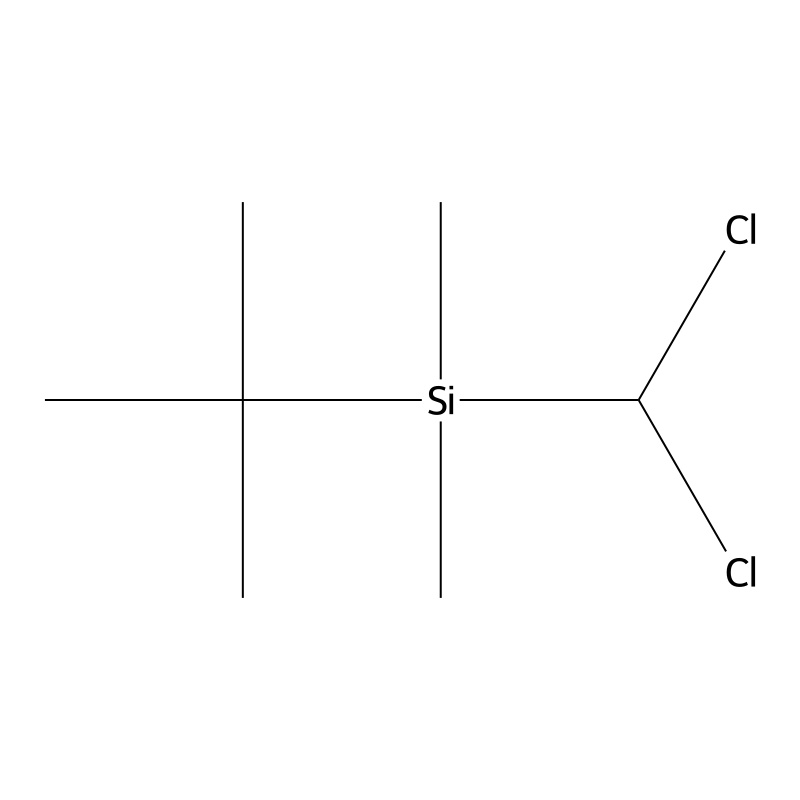

tert-Butyl(dichloromethyl)dimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl(dichloromethyl)dimethylsilane is a colorless liquid that is typically used as an intermediate in organic synthesis. The presence of both chloromethyl and tert-butyl groups allows for diverse reactivity patterns, making it useful in various synthetic pathways. Its molecular structure features a tert-butyl group (a branched alkyl group) and two methyl groups attached to silicon, along with two chlorine atoms that can participate in nucleophilic substitution reactions .

As mentioned above, tert-BDMS acts as a derivatization reagent for proteins and peptides. Its mechanism involves the selective reaction of the dichloromethyl group with specific functionalities, most commonly thiols on cysteine residues. This modification alters the protein/peptide's solubility, volatility, and stability, making it more amenable to further analysis techniques like mass spectrometry [].

Precursor for Dichloromethyl Carbanion

One significant application of tert-BDMS is as a precursor for the dichloromethyl carbanion (Cl2CH⁻). This carbanion is a valuable intermediate in organic synthesis due to its nucleophilic character. tert-BDMS can be deprotonated using strong bases like lithium diisopropylamide (LDA) to generate the dichloromethyl carbanion in situ. The carbanion can then participate in various reactions, such as alkylation, allylation, and cyclization, leading to the formation of complex organic molecules [1].

Here's an example of tert-BDMS being used to generate a dichloromethyl carbanion for acylation [1]:

(CH3)3CSi(CH3)2CHCl2 + LDA → Cl2CH⁻ + (CH3)3CSi(CH3)2Li + CH4

(Dichloromethyl)trimethylsilane + Lithium diisopropylamide → Dichloromethyl carbanion + Lithium tert-butyldimethylsilyl + Methane

[1] Source: P. J. Stang, M. Han, Y. Lee, "Dicarbonylmetallates as Umpolung Synthons in Enolate Chemistry," Journal of the American Chemical Society, 1996, 118 (21), 5021-5028

- Nucleophilic Substitution: The dichloromethyl group can be replaced by nucleophiles in reactions such as the formation of silanes or other organosilicon compounds .

- Hydrolysis: In the presence of water, tert-butyl(dichloromethyl)dimethylsilane can hydrolyze to form silanol derivatives, releasing hydrochloric acid as a byproduct .

- Formation of Organosilicon Compounds: It can react with various reagents to form more complex organosilicon structures, which are valuable in materials science and organic synthesis .

Several methods can be employed for synthesizing tert-butyl(dichloromethyl)dimethylsilane:

- Chlorination Reaction: One common method involves the chlorination of dimethylsilane derivatives using chlorine gas or other chlorinating agents under controlled conditions. This process typically requires careful management of reaction parameters to achieve desired yields .

- Reaction with Chloromethyl Methyl Dimethoxysilane: Another method includes reacting chloromethyl methyl dimethoxysilane with tert-butyl compounds under specific temperature and pressure conditions to yield tert-butyl(dichloromethyl)dimethylsilane .

tert-Butyl(dichloromethyl)dimethylsilane finds applications in:

- Organic Synthesis: It serves as an important intermediate for synthesizing other organosilicon compounds.

- Material Science: Due to its unique properties, it can be utilized in developing new materials, especially in coatings and sealants.

- Pharmaceuticals: Potentially used in drug synthesis where organosilicon intermediates are required .

While specific interaction studies involving tert-butyl(dichloromethyl)dimethylsilane are scarce, general studies on similar organosilicon compounds indicate potential interactions with proteins and nucleic acids, suggesting possible applications in medicinal chemistry. Further research could elucidate specific interactions that may lead to novel applications or therapeutic agents.

Several compounds share structural similarities with tert-butyl(dichloromethyl)dimethylsilane. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| tert-Butyldimethylchlorosilane | C₇H₁₈ClSi | Contains a single chlorine atom; used in synthesis. |

| Chloromethyldimethylsilane | C₄H₉ClSi | Lacks the tert-butyl group; simpler structure. |

| Dimethyldichlorosilane | C₂H₆Cl₂Si | Two chlorine atoms; more reactive than tert-butyl compound. |

| Methyltrichlorosilane | CH₃Cl₃Si | Contains three chlorines; highly reactive. |

Uniqueness: The presence of both tert-butyl and dichloromethyl groups distinguishes tert-butyl(dichloromethyl)dimethylsilane from other similar compounds, allowing for unique reactivity patterns and applications not found in simpler silanes.

The origins of organosilicon chemistry can be traced to the groundbreaking work of Charles Friedel and James Crafts in 1863, who synthesized the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc. This seminal achievement marked the beginning of a new chemical discipline that would eventually encompass thousands of compounds and find applications across numerous industries. The early pioneers faced significant challenges in understanding the fundamental properties of silicon-carbon bonds, which differ markedly from their carbon-carbon counterparts due to silicon's larger atomic radius and lower electronegativity compared to carbon.

The systematic development of organosilicon chemistry accelerated dramatically in the early twentieth century through the pioneering efforts of Frederick Stanley Kipping, whose extensive research program spanning from 1901 to 1944 established many of the fundamental principles that continue to guide the field today. Kipping's introduction of Grignard reagents for the synthesis of organosilanes represented a methodological breakthrough that enabled the preparation of numerous silicon-containing compounds with unprecedented efficiency and selectivity. His work also led to the coining of the term "silicone" in 1904, though this nomenclature was based on an erroneous analogy to ketones.

The industrial significance of organosilicon chemistry became apparent in the 1940s with Eugene Rochow's development of the direct process, also known as the Müller-Rochow process, which enabled the large-scale production of methylchlorosilanes through the reaction of methyl chloride with silicon-copper alloys. This technological advance made organosilicon compounds commercially viable and established the foundation for the modern silicone industry. The direct process continues to produce approximately one million tons of organosilicon compounds annually, demonstrating its enduring importance.

Evolution of Silicon-Based Reagents in Organic Synthesis

The evolution of silicon-based reagents in organic synthesis has been characterized by continuous innovation aimed at overcoming the inherent limitations of early organosilicon compounds while exploiting their unique reactivity patterns. The 1960s witnessed several landmark developments that fundamentally changed how synthetic chemists approached silicon chemistry. The introduction of silyl enol ether chemistry by Gilbert Stork and Paul Hudrlik in 1968 provided a powerful method for controlling regioselectivity in aldol and related reactions. Simultaneously, Donald Peterson's development of the Peterson olefination reaction offered an alternative to the Wittig reaction for alkene formation, with the advantage of complementary stereochemical outcomes depending on reaction conditions.

The synthetic utility of organosilicon reagents has been further enhanced by the development of protecting group strategies, particularly through the use of silyl ethers for alcohol protection. The tert-butyldimethylsilyl group, commonly used in these applications, exemplifies how steric bulk can be strategically employed to control reactivity and selectivity. These protecting groups demonstrate remarkable stability under a wide range of reaction conditions while remaining readily removable under specific circumstances, making them invaluable tools in complex synthetic sequences.

Recent advances in silicon-based cross-coupling reactions have opened new frontiers in organosilicon chemistry. The development of tetraorganosilanes bearing activating groups, such as 2-(hydroxymethyl)phenyl substituents, has enabled efficient transmetalation to palladium, nickel, and copper catalysts under mild conditions. These innovations have addressed longstanding challenges in silicon-based cross-coupling, including the need for harsh reaction conditions and limited functional group tolerance.

Table 1: Key Developmental Milestones in Organosilicon Chemistry

| Year | Development | Researchers | Significance |

|---|---|---|---|

| 1863 | First organosilicon compound synthesis | Friedel and Crafts | Established field foundation |

| 1901-1944 | Systematic organosilicon methodology | Kipping | Grignard-based synthetic routes |

| 1941-1942 | Direct process development | Rochow and Müller | Industrial viability |

| 1968 | Silyl enol ether chemistry | Stork and Hudrlik | Regioselective transformations |

| 1968 | Peterson olefination | Peterson | Stereochemical control |

| 2000s | Silicon-based cross-coupling | Various groups | Mild reaction conditions |

Discovery and Initial Applications of tert-Butyl(dichloromethyl)dimethylsilane

The specific development of tert-butyl(dichloromethyl)dimethylsilane emerged from the broader exploration of functionalized organosilicon compounds designed to combine the stability of silicon-carbon bonds with reactive functional groups capable of participating in diverse synthetic transformations. This compound, bearing the molecular formula carbon seven hydrogen sixteen dichlorine silicon, represents a sophisticated example of how multiple functional elements can be incorporated into a single silicon-containing molecule.

The structural characteristics of tert-butyl(dichloromethyl)dimethylsilane reflect careful design considerations aimed at balancing reactivity with stability. The tert-butyl group provides steric protection around the silicon center, while the two methyl substituents offer additional stabilization through hyperconjugative effects. The dichloromethyl functionality serves as a reactive handle that can participate in various chemical transformations, including nucleophilic substitution and elimination reactions.

Physical property characterization has revealed that tert-butyl(dichloromethyl)dimethylsilane exists as a solid at room temperature with a melting point range of 42-45 degrees Celsius. The compound exhibits a boiling point of 193.9 degrees Celsius at standard atmospheric pressure and demonstrates a density of approximately 1.0 grams per cubic centimeter. These properties are consistent with the presence of the bulky tert-butyl group and the polar dichloromethyl functionality.

Table 2: Physical Properties of tert-Butyl(dichloromethyl)dimethylsilane

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 199.19 | grams per mole |

| Melting Point | 42-45 | degrees Celsius |

| Boiling Point | 193.9 | degrees Celsius |

| Density | 1.0 ± 0.1 | grams per cubic centimeter |

| Flash Point | 69.3 ± 16.6 | degrees Celsius |

| Refractive Index | 1.434 | dimensionless |

The initial applications of tert-butyl(dichloromethyl)dimethylsilane have been documented in specialized synthetic methodologies, particularly in reactions involving silicon-mediated transformations. Research has demonstrated its utility in silyl migration reactions, where the dichloromethyl group can serve as both a leaving group and a reactive center for subsequent functionalization. These applications highlight the compound's potential as a versatile synthetic intermediate capable of participating in complex multi-step sequences.

tert-Butyl(dichloromethyl)dimethylsilane possesses the molecular formula C₇H₁₆Cl₂Si, with a molecular weight of 199.19 grams per mole [1] [2] [3] [4]. The compound exhibits an exact mass of 198.039825 grams per mole [4]. The structural representation can be expressed through multiple notational systems, with the SMILES notation being CC(C)(C)Si(C)C(Cl)Cl [1] [2]. The InChI representation provides a more detailed structural description as InChI=1S/C7H16Cl2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3 [1] [2], while the corresponding InChIKey is IIGQYABNVUNASW-UHFFFAOYSA-N [1] [2].

The linear formula representation (CH₃)₃CSi(CH₃)₂CHCl₂ clearly illustrates the arrangement of functional groups around the central silicon atom [2]. This organosilicon compound features a tetrahedral silicon center bonded to three distinct carbon-containing substituents: a tert-butyl group, two methyl groups, and a dichloromethyl group. The compound has been assigned the CAS number 138983-08-1 and the MDL number MFCD00799497 [2] [3] [4].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆Cl₂Si | [1] [5] [2] [4] |

| Molecular Weight | 199.19 g/mol | [2] [3] [4] |

| CAS Number | 138983-08-1 | [2] [3] [4] |

| Exact Mass | 198.039825 g/mol | [4] |

| SMILES | CC(C)(C)Si(C)C(Cl)Cl | [1] [2] |

| InChI | InChI=1S/C7H16Cl2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3 | [1] [2] |

| InChIKey | IIGQYABNVUNASW-UHFFFAOYSA-N | [1] [2] |

| Linear Formula | (CH₃)₃CSi(CH₃)₂CHCl₂ | [2] |

The compound exists as a solid at standard conditions with a melting point range of 42-45°C [2] [4]. Its physical appearance is characterized as a solid material with a density of 1.0±0.1 g/cm³ [4]. The boiling point has been determined to be 193.9±20.0°C at 760 mmHg [4], with a flash point of 69.3±16.6°C [4]. Additional physical characteristics include a vapour pressure of 0.6±0.4 mmHg at 25°C and an index of refraction of 1.434 [4].

IUPAC and Common Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for organosilicon compounds. The primary IUPAC name is tert-butyl-(dichloromethyl)-dimethylsilane [1] [5], which clearly indicates the substitution pattern around the silicon center. This nomenclature system identifies the silicon atom as the central element, with the various organic substituents named according to their priority and structural characteristics.

Several alternative systematic names exist within the chemical literature, reflecting different approaches to organosilicon nomenclature. The compound is also known as (dichloromethyl)(1,1-dimethylethyl)dimethyl-silane [4], which follows the approach of naming substituents in alphabetical order. Another systematic designation is (dichloromethyl)(dimethyl)(2-methyl-2-propanyl)silane [4], where the tert-butyl group is explicitly described as 2-methyl-2-propanyl.

Common names used in commercial and research contexts include several variations that emphasize different aspects of the molecular structure. The most frequently encountered common name is tert-Butyl(dichloromethyl)dimethylsilane [5] [2] [3], which omits the hyphens found in the formal IUPAC nomenclature. Alternative common names include tert-butyldimethyl(dichloromethyl)silane [4] and tert-butyldichloromethyldimethylsilane [4].

| Name Type | Name | Source |

|---|---|---|

| IUPAC Name | tert-butyl-(dichloromethyl)-dimethylsilane | [1] [5] |

| Common Name 1 | tert-Butyl(dichloromethyl)dimethylsilane | [5] [2] [3] |

| Common Name 2 | tert-butyldimethyl(dichloromethyl)silane | [4] |

| Alternative Name 1 | Silane, (dichloromethyl)(1,1-dimethylethyl)dimethyl- | [4] |

| Alternative Name 2 | (Dichloromethyl)(dimethyl)(2-methyl-2-propanyl)silane | [4] |

| Alternative Name 3 | Dichlor<(1,1-dimethylethyl)dimethylsilyl>methan | [4] |

The nomenclature variations reflect the complexity inherent in naming organosilicon compounds, where multiple acceptable systematic approaches can be applied. The choice of nomenclature often depends on the specific context of use, whether in academic research, industrial applications, or regulatory documentation.

Structural Isomers and Related Silyl Compounds

tert-Butyl(dichloromethyl)dimethylsilane belongs to a broader family of organosilicon compounds that share structural similarities while exhibiting distinct chemical and physical properties. Understanding the relationship between this compound and related silyl compounds provides insight into structure-property relationships within organosilicon chemistry [6] [7].

The most closely related compound is tert-butyldimethylsilyl chloride, which possesses the molecular formula C₆H₁₅ClSi [8]. This compound differs from tert-butyl(dichloromethyl)dimethylsilane by having a single chlorine atom directly bonded to silicon instead of the dichloromethyl group. The structural modification significantly alters the reactivity profile, as tert-butyldimethylsilyl chloride functions primarily as a protecting group reagent in organic synthesis [8] [9].

Another related compound is tert-butyl(methoxy)dimethylsilane (C₇H₁₈OSi), where the dichloromethyl group is replaced by a methoxy substituent [10]. This structural change eliminates the chlorine atoms and introduces an ether linkage, fundamentally altering the compound's chemical behavior and potential applications.

Within the broader category of dichloromethyl-containing silanes, dichloromethyl(2,4,4-trimethylpentyl)silane represents a structural variant where the tert-butyl and methyl groups are replaced by a different alkyl chain configuration [11]. This compound demonstrates how modifications to the carbon framework can be achieved while maintaining the dichloromethyl functionality.

The family of methylchlorosilanes provides additional context for understanding structural relationships. Compounds such as methyltrichlorosilane (CH₃SiCl₃) represent a different substitution pattern where multiple chlorine atoms are directly bonded to silicon [12]. These compounds are typically more reactive than those containing chloromethyl groups, as the silicon-chlorine bonds are more susceptible to hydrolysis and nucleophilic substitution reactions [12].

| Compound Name | Molecular Formula | Key Structural Difference | Source |

|---|---|---|---|

| tert-Butyldimethylsilyl chloride | C₆H₁₅ClSi | Single Cl instead of CHCl₂ | [8] |

| Trimethylsilyl chloride | C₃H₉ClSi | Trimethyl substitution | Common knowledge |

| tert-Butyl(methoxy)dimethylsilane | C₇H₁₈OSi | Methoxy instead of CHCl₂ | [10] |

| Dichloromethyl(2,4,4-trimethylpentyl)silane | C₉H₁₈Cl₂Si | Different alkyl chain | [11] |

| Methyltrichlorosilane | CH₃SiCl₃ | Methyl with three Cl | [12] |

The structural diversity within this family of compounds highlights the versatility of organosilicon chemistry in accommodating various functional groups and substituent patterns. Each structural modification influences properties such as thermal stability, chemical reactivity, and potential applications in synthetic chemistry [6] [7].

Electronic Structure and Bonding Properties

The electronic structure of tert-butyl(dichloromethyl)dimethylsilane is characterized by the tetrahedral coordination geometry around the central silicon atom, consistent with sp³ hybridization [13] [14]. Silicon, with its electronic configuration of [Ne] 3s² 3p², utilizes four hybrid orbitals to form σ-bonds with the surrounding carbon atoms [13] [14]. This hybridization pattern is typical for tetrasubstituted silanes and provides the molecular framework for understanding the compound's bonding characteristics [15] [16].

The silicon-carbon bonds in this compound exhibit typical characteristics of organosilicon compounds, with bond lengths ranging from 1.88 to 1.93 Å depending on the specific carbon substituent [17]. The silicon-carbon bonds to the tert-butyl and methyl groups are predominantly covalent in nature, with minimal polarization due to the similar electronegativity values of silicon and carbon [7]. These bonds demonstrate significant thermal stability, contributing to the overall stability of the molecular framework [7].

The dichloromethyl group introduces unique electronic characteristics through its carbon-chlorine bonds. The carbon-chlorine bond length in the dichloromethyl group is approximately 1.76 Å [17], which is typical for aliphatic carbon-chlorine bonds. These bonds exhibit significant polarity due to the electronegativity difference between carbon and chlorine, creating localized dipole moments that influence the compound's overall electronic distribution [18] [12].

The electronic structure analysis reveals that all atoms in the molecule carry formal charges of zero, indicating a balanced electron distribution according to conventional bonding models. The central silicon atom maintains its typical coordination number of four, with bond angles approximating the tetrahedral value of 109.5° [13] [15]. However, steric interactions between the bulky tert-butyl group and other substituents may cause slight deviations from ideal tetrahedral geometry [19].

| Atom | Hybridization | Electronic Configuration | Formal Charge |

|---|---|---|---|

| Silicon (central) | sp³ | [Ne] 3s² 3p² | 0 |

| Carbon (tert-butyl) | sp³ | [He] 2s² 2p² | 0 |

| Carbon (methyl groups) | sp³ | [He] 2s² 2p² | 0 |

| Carbon (dichloromethyl) | sp³ | [He] 2s² 2p² | 0 |

| Chlorine | sp³ | [Ne] 3s² 3p⁵ | 0 |

Molecular orbital calculations and electronic structure studies of similar organosilicon compounds indicate that the highest occupied molecular orbitals are typically localized on the more electronegative substituents, particularly those containing heteroatoms [20] [21]. In the case of tert-butyl(dichloromethyl)dimethylsilane, the chlorine atoms in the dichloromethyl group are expected to contribute significantly to the frontier molecular orbitals due to their lone pair electrons [20] [21].

The bonding analysis reveals distinct bond characteristics for different bond types within the molecule. Silicon-carbon bonds exhibit typical covalent character with bond lengths consistent with other organosilicon compounds [6] [7]. The estimated silicon-chlorine bond lengths, while not directly bonded in this compound, can be compared to related chlorosilanes where Si-Cl bonds typically range from 2.01 to 2.08 Å [22]. This comparison provides context for understanding the electronic environment around silicon in various organosilicon frameworks.

| Bond Type | Typical Bond Length (Å) | Bond Character | Source |

|---|---|---|---|

| Si-C (tert-butyl) | 1.93 | Covalent, σ-bond | [17] |

| Si-C (methyl) | 1.88-1.93 | Covalent, σ-bond | General organosilicon data |

| Si-Cl (estimated) | 2.01-2.08 | Polar covalent | [22] |

| C-Cl (dichloromethyl) | 1.76 | Polar covalent | [17] |

| C-C (tert-butyl) | 1.54 | Covalent, σ-bond | [17] |

The electronic structure considerations extend to the compound's chemical reactivity patterns. The presence of the dichloromethyl group creates potential sites for nucleophilic attack, while the silicon center may be susceptible to coordination by Lewis bases [18] [12]. The bulky tert-butyl substituent provides steric protection to the silicon center, potentially influencing reaction kinetics and selectivity in chemical transformations [19] [6].

Tert-Butyl(dichloromethyl)dimethylsilane exists as a solid at room temperature [1] [2]. The compound appears as a solid material with a characteristic appearance typical of organosilicon compounds [1] [2]. The physical state is consistent with its molecular structure, which contains bulky substituents that contribute to its solid nature under standard conditions.

Thermodynamic Properties

Melting and Boiling Points

The melting point of tert-Butyl(dichloromethyl)dimethylsilane is reported to be in the range of 42-45°C [1] [3] [2]. This relatively low melting point indicates the compound transitions from solid to liquid state under mild heating conditions.

The boiling point exhibits pressure dependence, with values of 193.9 ± 20.0°C at 760 mmHg and 70°C at 20 mmHg [1] [3] [2]. This significant variation demonstrates the compound's volatility characteristics under reduced pressure conditions, which is important for distillation and purification processes.

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 42-45°C | Standard conditions |

| Boiling Point | 193.9 ± 20.0°C | 760 mmHg |

| Boiling Point | 70°C | 20 mmHg |

Density and Specific Gravity

The density of tert-Butyl(dichloromethyl)dimethylsilane is reported as 1.0 ± 0.1 g/cm³ [1], with predicted values of 0.981 ± 0.06 g/cm³ [2]. The specific gravity corresponds to the density value of 1.0 ± 0.1 [1]. These values indicate that the compound is slightly denser than water, which is characteristic of halogenated organosilicon compounds due to the presence of chlorine atoms.

Flash Point and Thermal Stability

The flash point of tert-Butyl(dichloromethyl)dimethylsilane is 69.3 ± 16.6°C [1] [2], classifying it as a flammable material requiring careful handling and storage. The compound shows thermal stability under normal storage conditions but requires storage at -20°C to maintain long-term stability [3] [2].

The vapor pressure at 25°C is reported as 0.6 ± 0.4 mmHg or 0.633 mmHg [1] [2], indicating moderate volatility at room temperature. This property is important for handling procedures and vapor containment considerations.

Spectroscopic Characteristics

IR Spectroscopy

Based on the structural characteristics of tert-Butyl(dichloromethyl)dimethylsilane and established organosilicon compound spectroscopic data, the infrared spectrum would be expected to exhibit several characteristic absorption bands:

The aliphatic carbon-hydrogen stretching vibrations would appear in the region of 2800-3000 cm⁻¹ [4], corresponding to the methyl groups attached to both silicon and the tertiary butyl group. The symmetric and antisymmetric stretching modes of the methyl groups would be observed in this region.

Silicon-carbon stretching vibrations would be expected around 650-800 cm⁻¹ [5], characteristic of Si-C bonds in organosilicon compounds. The tertiary butyl group and dimethyl groups attached to silicon would contribute to these absorption bands.

Carbon-hydrogen deformation modes would appear around 1430-1460 cm⁻¹ [4], corresponding to the bending vibrations of the methyl groups. These bands are typically narrow and well-defined in organosilicon compounds.

The dichloromethyl group would contribute characteristic C-H stretching and C-Cl stretching vibrations, though specific frequency assignments would require experimental verification.

NMR Spectroscopic Analysis

The Nuclear Magnetic Resonance spectroscopic characteristics of tert-Butyl(dichloromethyl)dimethylsilane can be predicted based on its molecular structure and established patterns for organosilicon compounds.

For ¹H NMR analysis, the tertiary butyl group would exhibit a characteristic singlet around 0.9-1.1 ppm [6], corresponding to the nine equivalent methyl protons. The silicon-bound methyl groups would appear as a singlet around 0.1-0.3 ppm [6], typical for dimethylsilyl groups.

The dichloromethyl proton would be significantly deshielded due to the electron-withdrawing effects of the two chlorine atoms, appearing downfield from the other silicon-bound protons. This proton would be expected to appear as a singlet in the region of 5-6 ppm, similar to other dichloromethyl groups.

For ²⁹Si NMR spectroscopy, the silicon chemical shift would be influenced by the electronegative chlorine atoms in the dichloromethyl group. Based on established correlations for tetracoordinated silicon compounds [7] [8], the presence of chlorine atoms typically causes downfield shifts. The chemical shift would be expected in the region of 10-30 ppm relative to tetramethylsilane, with the exact value depending on the electron-withdrawing effects of the dichloromethyl substituent.

¹³C NMR analysis would show distinct signals for the different carbon environments: the tertiary butyl carbons, the silicon-bound methyl carbons, and the dichloromethyl carbon. The dichloromethyl carbon would be significantly deshielded due to the chlorine atoms, appearing around 80-90 ppm.

Mass Spectrometry

Mass spectrometric analysis of tert-Butyl(dichloromethyl)dimethylsilane would provide characteristic fragmentation patterns typical of organosilicon compounds. The molecular ion peak would appear at m/z 199, corresponding to the molecular weight of 199.19 g/mol [1] [2].

Characteristic fragmentation would involve loss of the dichloromethyl group (CHCl₂, mass 83), resulting in a base peak or significant fragment at m/z 116, corresponding to the tertiary butyldimethylsilyl cation. Further fragmentation could involve loss of methyl groups and the tertiary butyl fragment.

The presence of chlorine atoms would result in characteristic isotope patterns, with peaks appearing at M+2 and M+4 due to the natural abundance of ³⁷Cl isotope. The relative intensities of these peaks would follow the expected statistical distribution for a dichloride compound.

Silicon isotope effects would also be observable, with peaks at M+1 and M+2 due to ²⁹Si and ³⁰Si isotopes, though these would be less prominent than the chlorine isotope effects.

Stability and Reactivity Parameters

Hydrolytic Stability

Tert-Butyl(dichloromethyl)dimethylsilane exhibits moderate hydrolytic sensitivity, classified as level 3, meaning it reacts with aqueous base [2] [9]. This reactivity pattern is characteristic of chlorosilane compounds, which undergo hydrolysis reactions when exposed to moisture or aqueous solutions.

The hydrolysis reaction would proceed through nucleophilic attack of water or hydroxide ions on the silicon center, leading to the formation of silanol groups and the release of hydrogen chloride. The dichloromethyl group, while not directly attached to silicon, could influence the overall hydrolytic behavior through electronic effects.

The compound should be stored under anhydrous conditions to prevent unwanted hydrolysis reactions. The recommended storage temperature of -20°C [3] [2] helps minimize both hydrolytic degradation and thermal decomposition.

Oxidative Susceptibility

Based on the structural characteristics and comparison with related tert-butyldimethylsilane compounds [10], tert-Butyl(dichloromethyl)dimethylsilane may exhibit susceptibility to oxidative processes. The tertiary butyl group, in particular, could be vulnerable to oxidation under certain conditions.

Studies on related compounds have shown that tert-butyldimethylsilane can undergo liquid-phase oxidation with molecular oxygen, forming silyl hydroperoxides as major products [10]. Similar oxidative pathways could potentially occur with tert-Butyl(dichloromethyl)dimethylsilane, though the presence of the dichloromethyl group may alter the oxidation kinetics and product distribution.

The compound should be stored under inert atmosphere conditions to minimize oxidative degradation, particularly at elevated temperatures where oxidation rates would be enhanced.

Thermal Decomposition Pathways

Thermal decomposition characteristics of tert-Butyl(dichloromethyl)dimethylsilane can be inferred from studies on related organosilicon compounds and thermal stability data. The flash point of 69.3°C [1] [2] indicates that thermal decomposition processes become significant at elevated temperatures.

Based on thermal decomposition studies of related tert-butyl compounds [11], decomposition pathways would likely involve cleavage of the weakest bonds in the molecule. The tertiary butyl group could undergo fragmentation to form isobutene and other hydrocarbon fragments, similar to patterns observed in tert-butyl phenolic compounds.

The silicon-carbon bonds would be expected to be more thermally stable than the carbon-carbon bonds in the organic substituents. However, the dichloromethyl group could undergo elimination reactions at elevated temperatures, potentially forming volatile chlorinated species.

Thermal stability under normal storage and handling conditions appears adequate, as evidenced by the solid physical state and recommended storage temperature of -20°C [3] [2]. However, exposure to temperatures approaching the flash point should be avoided to prevent thermal decomposition and potential safety hazards.

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable